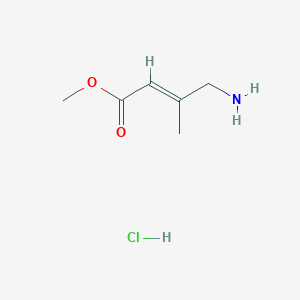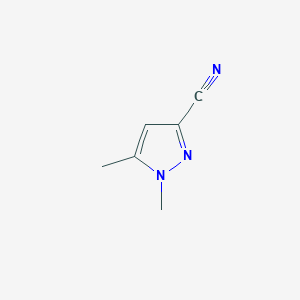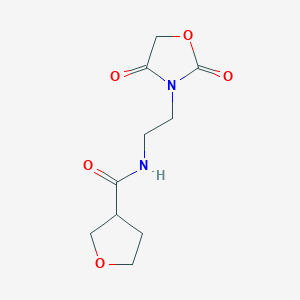
Methyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its physical appearance .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
1. Analogues of Neurotransmitters
Methyl (E)-4-amino-3-methylbut-2-enoate hydrochloride has been utilized in the synthesis of analogues of the inhibitory neurotransmitter GABA (γ-aminobutyric acid). These analogues include E-4-Amino-2-methylbut-2-enoic acid and its related compounds, which were synthesized from various starting materials, including ethyl 2-methyl-4-phthalimidobut-2-enoate (Duke et al., 2004).
2. Photochemical Bromination and Hydrogenation
Research has demonstrated the photochemical bromination of methyl (E)-2-methylbut-2-enoate, leading to the formation of several brominated compounds including methyl (E)-4-bromo-2-methylbut-2-enoate. This process was investigated under various conditions to understand the reaction mechanisms and product formation (Ishii et al., 1985). Additionally, catalytic hydrogenation of specific derivatives of this compound has been studied, contributing to understanding chemical reactivity and synthesis pathways.
3. Reformatsky Reaction and Stereochemistry
The Reformatsky reaction, involving methyl (E)-4-bromo-3-methylbut-2-enoate, has been studied to explore the stereochemistry and reaction mechanisms. This research provides insights into the formation of various products, including δ-lactones and acids, from different reactants (Gedye et al., 1975).
4. Synthesis of β-Lactams
The compound has been used in the synthesis of α-Methylidene- and α-Alkylidene-β-lactams from nonproteinogenic amino acids. This process involves various reactions, including hydrolysis and lactamization, to produce β-lactams with specific structural features (Buchholz & Hoffmann, 1991).
5. Application in Heterocyclic Systems
Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a derivative, has been utilized in the preparation of heterocyclic systems like pyrido-pyrimidin-4-ones. This demonstrates its role in synthesizing complex organic compounds with potential applications in pharmaceuticals and other industries (Selič, Grdadolnik, & Stanovnik, 1997).
6. Photo-Isomerization Studies
Studies on photo-isomerization of azadirachtin, a natural product, revealed that its (E)-2-methylbut-2-enoate ester group can be converted to a (Z)-2-methylbut-2-enoate ester group under specific conditions. This type of research contributes to understanding the chemical behavior of natural compounds under different environmental conditions (Johnson et al., 1994).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-5(4-7)3-6(8)9-2;/h3H,4,7H2,1-2H3;1H/b5-3+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZXQJZZCYZRKU-WGCWOXMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-dichlorophenyl)-2-[(4-{[(2-hydroxyphenyl)methylene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2467228.png)
![3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide](/img/structure/B2467229.png)
![6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2467230.png)
![N-(cyanomethyl)-N-cyclopropyl-2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetamide](/img/structure/B2467231.png)
![7-(4-chlorophenyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2467232.png)



![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2467240.png)



![2-cyano-N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2467244.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol dihydrochloride](/img/structure/B2467250.png)
